3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring may contribute to the compound’s overall stability and solubility. These interactions can modulate biological activities, making the compound a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(morpholin-4-YL)propan-1-one
- 3-(2-Bromophenyl)-1-(morpholin-4-YL)propan-1-one
- 3-(2-Methylphenyl)-1-(morpholin-4-YL)propan-1-one
Uniqueness
Compared to its analogs, 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIWOVSLCGFNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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